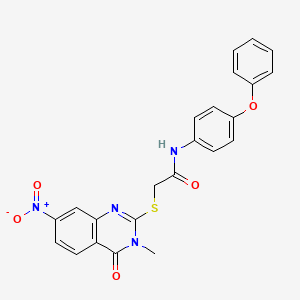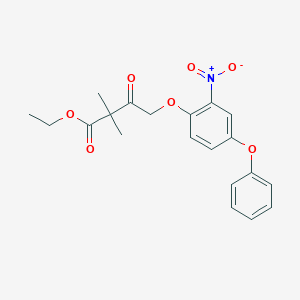
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide, also known as MNQOA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of cancer cell growth and has shown promising results in preclinical studies.
Mécanisme D'action
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide inhibits the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. It inhibits the phosphorylation of Akt and mTOR, which are key regulators of cell growth and survival. This compound also inhibits the expression of cyclin D1 and CDK4, which are involved in cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells and high selectivity towards cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. This compound also inhibits the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has several advantages for lab experiments. It has been shown to be effective in vitro and in vivo, making it a useful tool for preclinical studies. This compound also has low toxicity, which makes it a safe compound to work with. However, this compound has some limitations. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. Further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Orientations Futures
There are several future directions for research on 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide. First, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound. Second, studies are needed to determine the optimal dosage and treatment regimen for this compound. Third, studies are needed to determine the efficacy of this compound in combination with other anticancer drugs. Fourth, studies are needed to determine the mechanism of action of this compound in vivo. Finally, studies are needed to determine the toxicity of this compound in animal models.
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies as an anticancer agent. Further studies are needed to determine its optimal dosage, treatment regimen, and mechanism of action. This compound has the potential to be a valuable tool in the fight against cancer.
Méthodes De Synthèse
The synthesis of 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide involves a multi-step process that starts with the reaction of 2-amino-4-nitrophenol with ethyl acetoacetate to form 2-amino-4-nitrophenyl-3-oxobutanoate. This compound is then reacted with 2-chloro-3-methylquinazolin-4(3H)-one to form 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)amino-4-nitrophenyl-3-oxobutanoate. The final step involves the reaction of this compound with phenyl 4-hydroxybenzoate to form this compound.
Applications De Recherche Scientifique
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase-3 pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Propriétés
IUPAC Name |
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S/c1-26-22(29)19-12-9-16(27(30)31)13-20(19)25-23(26)33-14-21(28)24-15-7-10-18(11-8-15)32-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUTXBPUCVFGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7433363.png)
![Ethyl 4-[2-(3-nitrophenoxy)ethoxy]quinoline-3-carboxylate](/img/structure/B7433366.png)
![Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)
![Ethyl 2-[4-[[3-(4-nitrophenoxy)phenyl]carbamoyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B7433392.png)
![2-cyclopropyl-N-[1-[methyl-(6-oxo-1H-pyridine-2-carbonyl)amino]propan-2-yl]-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433403.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7433406.png)
![N-methyl-4-[3-[(5-nitroisoquinolin-1-yl)amino]phenoxy]pyridine-2-carboxamide](/img/structure/B7433412.png)
![[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B7433418.png)
![1-[2,4-Bis(methylsulfonyl)phenyl]-3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B7433425.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]sulfonyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7433436.png)
![N-methyl-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-3-(trifluoromethylsulfonyl)benzamide](/img/structure/B7433437.png)
![6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one](/img/structure/B7433450.png)
![2-Chloro-3-[(2,2-dimethyloxan-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7433460.png)